Methylsilylidyne tris(2-ethylhexanoate)

Description

BenchChem offers high-quality Methylsilylidyne tris(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylsilylidyne tris(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70682-61-0 |

|---|---|

Molecular Formula |

C25H48O6Si |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

[bis(2-ethylhexanoyloxy)-methylsilyl] 2-ethylhexanoate |

InChI |

InChI=1S/C25H48O6Si/c1-8-14-17-20(11-4)23(26)29-32(7,30-24(27)21(12-5)18-15-9-2)31-25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |

InChI Key |

JOPQOJFZJSAFHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O[Si](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylsilylidyne tris(2-ethylhexanoate): Molecular Structure, Physicochemical Properties, and Potential in Drug Development

This guide provides a comprehensive technical overview of Methylsilylidyne tris(2-ethylhexanoate), a unique organosilicon compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational principles of organosilicon chemistry to project its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the novel applications of silicon-based molecules.

Introduction and Nomenclature

Methylsilylidyne tris(2-ethylhexanoate) is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three 2-ethylhexanoate groups through oxygen atoms. This structure places it in the family of silyl esters.

Systematic Name: Methylsilylidyne tris(2-ethylhexanoate)[1] Synonyms: Hexanoicacid, 2-ethyl-, methylsilylidyne ester; Tris[(2-ethylhexanoyl)oxy]methylsilane CAS Number: 70682-61-0[1] Molecular Formula: C25H48O6Si[1] Molecular Weight: 472.82 g/mol [1]

The unique combination of a stable silicon core with lipophilic 2-ethylhexanoate arms suggests a range of interesting physicochemical properties and potential applications, particularly in fields requiring biocompatible and tunable materials.

Molecular Structure and Physicochemical Properties

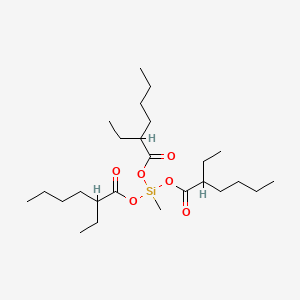

The molecular structure of Methylsilylidyne tris(2-ethylhexanoate) consists of a central silicon atom double-bonded to a methyl group and single-bonded to three 2-ethylhexanoate groups via ester linkages.

Visualizing the Molecular Structure

Caption: Molecular structure of Methylsilylidyne tris(2-ethylhexanoate).

Projected Physicochemical Properties

While specific experimental data for Methylsilylidyne tris(2-ethylhexanoate) is scarce, we can infer its properties based on analogous trialkoxysilanes and the nature of the 2-ethylhexanoate group.

| Property | Projected Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar organosilicon compounds like triethoxysilane which is a colorless liquid. |

| Boiling Point | > 200 °C | The high molecular weight and long alkyl chains of the 2-ethylhexanoate groups would lead to a significantly higher boiling point compared to smaller trialkoxysilanes like triethoxysilane (b.p. 134-135 °C).[2] |

| Density | ~0.9 - 1.0 g/mL | Similar to other trialkoxysilanes, the density is expected to be close to that of water.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | The long, nonpolar alkyl chains of the 2-ethylhexanoate groups will dominate the molecule's polarity, making it hydrophobic and soluble in nonpolar organic solvents. Triethoxysilane is also insoluble in water.[2] |

| Stability | Moisture sensitive | The silyl ester linkages are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This is a key feature for potential controlled release applications. |

Synthesis and Reactivity

A plausible and commonly employed method for the synthesis of trialkoxysilanes, and by extension silyl esters like Methylsilylidyne tris(2-ethylhexanoate), involves the reaction of a corresponding chlorosilane with an alcohol or a carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Methylsilylidyne tris(2-ethylhexanoate).

Detailed Experimental Protocol (Projected)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-ethylhexanoic acid (3.0 equivalents) in anhydrous toluene.

-

Addition of Base: Add triethylamine (3.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Silane: Slowly add a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous toluene via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield Methylsilylidyne tris(2-ethylhexanoate) as a clear, colorless to pale yellow liquid.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents premature hydrolysis of the reactive methyltrichlorosilane and the silyl ester product by atmospheric moisture.

-

Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

-

Tertiary Amine Base: Acts as a scavenger for the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product and preventing side reactions.

-

Slow Addition at Low Temperature: Controls the exothermic reaction between the acid chloride and the carboxylic acid, preventing unwanted side reactions and ensuring a controlled reaction rate.

-

Reflux: Provides the necessary activation energy to drive the reaction to completion.

-

Vacuum Distillation: Allows for the purification of a high-boiling point liquid without thermal decomposition.

Reactivity: The Si-O-C Bond and Hydrolysis

The key to the potential applications of Methylsilylidyne tris(2-ethylhexanoate) in drug development lies in the reactivity of its silyl ester (Si-O-C) bonds. These bonds are susceptible to hydrolysis, breaking down to release the constituent 2-ethylhexanoic acid and a silanol species.

The rate of this hydrolysis is influenced by several factors, including pH and the steric bulk of the substituents on the silicon atom. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. This pH-dependent degradation is a highly desirable characteristic for controlled drug release systems.[3]

Applications in Drug Development: A Forward-Looking Perspective

While direct applications of Methylsilylidyne tris(2-ethylhexanoate) in drug development are not yet documented, the broader class of organosilicon compounds and silyl esters holds significant promise. Their biocompatibility, tunable degradation rates, and ability to be functionalized make them attractive for various pharmaceutical applications.

Potential as a Prodrug Moiety

A prodrug is an inactive compound that is converted into an active drug within the body.[4] Silyl ethers and esters are explored as prodrug linkers because their hydrolysis can be tuned to release a drug at a specific site or time.[3][5] Methylsilylidyne tris(2-ethylhexanoate) could potentially be adapted to carry therapeutic agents with carboxylic acid functionalities.

Role in Controlled Drug Delivery Systems

Organosilicon-based materials are extensively investigated for controlled drug delivery.[6][7] Their properties allow for the design of systems that can release a therapeutic agent over a prolonged period, improving efficacy and reducing side effects. Methylsilylidyne tris(2-ethylhexanoate), with its lipophilic nature, could be a valuable component in the formulation of nanoparticles or microemulsions for the delivery of hydrophobic drugs.

Biocompatibility of Organosilicon Compounds

A crucial requirement for any material used in drug delivery is biocompatibility. Silicones and other organosilicon compounds generally exhibit excellent biocompatibility, being non-toxic and eliciting minimal immune response.[8] While specific toxicological data for Methylsilylidyne tris(2-ethylhexanoate) is not available, related alkoxysilanes are reported to have low acute toxicity.[9] However, as with any new excipient, thorough toxicological evaluation would be necessary.

Logical Framework for Drug Delivery Application

Caption: Logical framework for the application of Methylsilylidyne tris(2-ethylhexanoate) in drug delivery.

Analytical Characterization (Projected)

For a comprehensive understanding of Methylsilylidyne tris(2-ethylhexanoate), a suite of analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would show characteristic peaks for the methyl group on the silicon, as well as the various protons of the 2-ethylhexanoate chains. The chemical shifts and splitting patterns would confirm the structure. For similar silyl ethers, the dimethylsilyl protons appear around 0.2 ppm.[10]

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the 2-ethylhexanoate groups.

-

²⁹Si NMR: This technique is particularly useful for characterizing organosilicon compounds. The chemical shift of the silicon atom would provide information about its coordination environment and the nature of the substituents. The substitution of methoxy groups with ethyl groups in silyl ethers is known to shift the 29Si signal to a lower field.[11]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show strong characteristic absorption bands for:

-

C=O stretching: Around 1720-1740 cm⁻¹, indicative of the ester carbonyl group.

-

Si-O-C stretching: In the region of 1000-1100 cm⁻¹.

-

C-H stretching: Around 2850-2960 cm⁻¹ from the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Safety and Handling

Based on information for related organosilicon compounds, Methylsilylidyne tris(2-ethylhexanoate) should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is expected to be moderately toxic by ingestion and may cause irritation upon contact with skin and eyes. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

Methylsilylidyne tris(2-ethylhexanoate) represents an intriguing molecule at the intersection of organosilicon chemistry and materials science. While specific data is limited, by drawing parallels with well-studied analogues, we can project its properties and potential. Its tunable hydrolytic stability, coupled with the inherent biocompatibility of organosilicon compounds, makes it a compelling candidate for future research in advanced drug delivery systems and as a versatile intermediate in organic synthesis. Further experimental validation of the properties and applications outlined in this guide is warranted to fully unlock the potential of this and similar silyl ester compounds.

References

- Yu, L., et al. (2020). Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review. PMC.

- ChemBK. (2024, April 10). Triethoxysilane. ChemBK.

- ACS Publications. (1998).

- PMC. (n.d.). Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids.

- PMC. (n.d.).

- PMC. (2023, March 2). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues.

- ACS Publications. (2012, April 23).

- Cosmetic Ingredient Review. (2016, June 6). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics.

- Open Research Newcastle. (2023, March 26). Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery.

- ResearchGate. (2025, August 5). Silicone Polymers in Controlled Drug Delivery Systems: A Review.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- ACS Publications. (2012, October 12).

- ResearchGate. (n.d.). Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium.

- PubChem. (2017, January 9). Triethoxysilane.

- ACS Publications. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.

- RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review.

- PMC. (2023, September 7).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14).

- Encyclopedia MDPI. (2023, June 14). Silanes.

- PMC. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.

- Sinfoo Biotech. (n.d.).

- ResearchGate. (n.d.). 1 H NMR spectra of poly(silyl ethers) based palm oil.

- MedCrave. (2018, October 23). Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery.

- ACS Publications. (2016, February 21). Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery.

- ResearchGate. (2017, September 28). (PDF)

- ChemicalBook. (2026, January 12). Methyltris(methylethylketoxime)silane.

- CymitQuimica. (n.d.). CAS 22984-54-9: Methyltris(methyl ethyl ketoxime)silane.

- ECHEMI. (n.d.). 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula.

- Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE.

- Co-Formula. (n.d.). CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery [openmedicinalchemistryjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Hydrolysis mechanism of Methylsilylidyne tris(2-ethylhexanoate) in ambient moisture

Executive Summary

Methylsilylidyne tris(2-ethylhexanoate) (CAS 70682-61-0) serves as a critical crosslinking agent in Room Temperature Vulcanizing (RTV) silicone systems.[1] Unlike conventional acetoxy silanes (which release acetic acid) or alkoxy silanes (which release alcohols), this compound releases 2-ethylhexanoic acid (2-EHA) upon hydrolysis.[1]

For drug development and medical device professionals, this molecule presents a dichotomy: it offers superior open-time control due to steric hindrance, but its hydrolysis product (2-EHA) is a known reproductive toxicant.[1] This guide dissects the hydrolysis mechanism, providing a self-validating experimental framework to quantify degradation kinetics and leachable risks.

Molecular Architecture & Reactivity

The molecule consists of a central silicon atom coordinated by one methyl group and three bulky 2-ethylhexanoyloxy ligands.

| Feature | Specification | Impact on Hydrolysis |

| Core Structure | Trifunctional crosslinker capable of forming 3D siloxane networks.[1] | |

| Leaving Group | 2-Ethylhexanoate | Steric Bulk: The branched ethyl-butyl chain creates a "shield" around the Si-O bond, retarding water attack compared to linear acetoxy groups.[1] |

| Electronic Effect | Carboxylate Ester | High leaving group ability (conjugate acid pKa |

The Hydrolysis Mechanism

The hydrolysis of Methylsilylidyne tris(2-ethylhexanoate) is an autocatalytic nucleophilic substitution at the silicon atom.

Mechanistic Pathway

-

Initiation: Ambient water vapor attacks the electropositive silicon center. The bulky 2-ethylhexanoate ligands sterically hinder this approach, requiring specific trajectories for successful collision.[1]

-

Transition State: A pentacoordinate trigonal bipyramidal intermediate forms.[1]

-

Elimination: The Si-O bond cleaves, releasing free 2-ethylhexanoic acid and forming a silanol (

).[1] -

Autocatalysis: The released carboxylic acid protonates unreacted ester groups on neighboring molecules, increasing the electrophilicity of the silicon and accelerating subsequent hydrolysis steps.

-

Condensation: Silanol groups react with each other (

) or unreacted esters (

Visualization of Signaling Pathway

The following diagram illustrates the stepwise hydrolysis and the competing condensation pathways.

Figure 1: Stepwise hydrolysis pathway showing the release of 2-EHA and the autocatalytic feedback loop.[1]

Kinetics & Thermodynamics

Understanding the rate of reaction is vital for predicting shelf-life and cure profiles.

-

Rate Law: The reaction follows pseudo-first-order kinetics with respect to the silane when moisture is in excess, but is complex second-order regarding the autocatalytic acid concentration.

Where -

Steric Effect: The 2-ethylhexyl group reduces

by approximately 10-50x compared to methyltriacetoxysilane.[1] This provides a "snap time" (working time) that is longer, allowing for better handling in manufacturing processes.[1] -

Thermodynamics: The formation of the Si-O bond (approx. 110 kcal/mol) and the resonance stabilization of the free carboxylic acid drive the reaction forward. It is effectively irreversible in ambient conditions.[1]

Experimental Protocol: Monitoring Hydrolysis

To validate the mechanism and kinetics in your specific matrix, use the following self-validating protocol. FTIR is preferred over NMR for real-time monitoring due to the timescale and moisture sensitivity.

Methodology: In-Situ FTIR Analysis

Objective: Quantify the disappearance of the Carbonyl (

Equipment:

-

FTIR Spectrometer (ATR accessory).[1]

-

Environmental Chamber (Controlled T/RH).[1]

-

Analyte: Methylsilylidyne tris(2-ethylhexanoate) (Pure or in solvent).[1]

Workflow:

-

Baseline: Scan the pure crosslinker under dry nitrogen. Locate the Ester C=O stretch (approx. 1740-1750 cm⁻¹).[1]

-

Exposure: Introduce ambient air (e.g., 25°C, 50% RH).[1]

-

Data Acquisition: Collect spectra every 30 seconds for the first 10 minutes, then every 5 minutes.

-

Validation: Track the Acid C=O stretch (approx. 1710 cm⁻¹, often broader and shifted) and the Si-O-Si formation (1000-1100 cm⁻¹).[1]

-

Calculation: Plot

vs. Time to determine the rate constant

Experimental Workflow Diagram

Figure 2: Workflow for in-situ kinetic monitoring of silane hydrolysis via FTIR.

Implications for Drug Development & Safety

For pharmaceutical applications (e.g., silicone tubing, stoppers, or transdermal patches), the hydrolysis product is the Critical Quality Attribute (CQA).

Toxicology of 2-Ethylhexanoic Acid (2-EHA)

Unlike acetic acid (GRAS), 2-EHA is a Class 2 solvent/impurity concern.[1]

-

Reproductive Toxicity: 2-EHA has shown developmental toxicity in animal models (suspected human teratogen).[1]

-

Regulatory Limits: The PDE (Permitted Daily Exposure) must be calculated.[1] If this crosslinker is used in a medical device, an Extractables & Leachables (E&L) study is mandatory.[1]

Mitigation Strategies

-

Post-Cure: Ensure sufficient post-cure time/temperature (e.g., 4 hours @ 100°C) to drive the hydrolysis to completion and volatilize the residual 2-EHA from the matrix.

-

Scavenging: Use basic fillers (e.g., Calcium Carbonate) to neutralize the generated acid in situ, preventing migration, though this may alter the mechanical properties.

References

-

Sinfoo Biotech. (n.d.).[1] Methylsilylidyne tris(2-ethylhexanoate) - Chemical Structure and Properties. Retrieved from [1]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Methyltris(methylethylketoxime)silane and related crosslinkers. Retrieved from [1]

-

National Institutes of Health (NIH). (2018).[1] Theoretical Investigation of the Hydrolytic Mechanism of α-Functionalized Alkoxysilanes. Materials (Basel).[1][2] Retrieved from [1]

-

Gelest, Inc. (n.d.).[1] Silane Coupling Agents: Hydrolysis and Condensation Mechanisms. Retrieved from [1]

-

Australian Government - AICIS. (2019).[1] Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Retrieved from [1]

Sources

The Enigmatic Crosslinker: A Technical Exploration of Methylsilylidyne tris(2-ethylhexanoate) in Organosilicon Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Player in Organosilicon Synthesis

Methylsilylidyne tris(2-ethylhexanoate) is an organosilicon compound with the chemical formula CH₃Si(OOCCH(C₂H₅)C₄H₉)₃. While not extensively documented in mainstream chemical literature, its structure—a central silicon atom bonded to a methyl group and three 2-ethylhexanoate arms—points towards significant potential in the realm of polymer chemistry, particularly as a crosslinking agent or a catalyst. This guide delves into the theoretical underpinnings and inferred applications of this intriguing molecule, drawing upon the established principles of organosilicon chemistry and the known functionalities of its constituent parts.

Organosilicon compounds have carved a significant niche in various scientific and industrial domains, including medicinal chemistry and drug delivery, owing to their unique physicochemical properties.[1][2] The incorporation of silicon into organic molecules can enhance lipophilicity, improve metabolic stability, and allow for the formation of diverse and stable molecular frameworks.[1][3] This technical guide aims to provide a comprehensive, albeit partially theoretical, overview of Methylsilylidyne tris(2-ethylhexanoate), stimulating further research into its potential applications.

Core Attributes and Inferred Physicochemical Properties

While specific experimental data for Methylsilylidyne tris(2-ethylhexanoate) is scarce, we can infer its properties based on its structural components.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₂₅H₄₈O₆Si | Based on its chemical structure. |

| Molecular Weight | 472.73 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale-yellow liquid | Organosilicon esters and metal 2-ethylhexanoates are often liquids at room temperature.[4] |

| Solubility | High solubility in nonpolar organic solvents | The long alkyl chains of the 2-ethylhexanoate groups would impart significant lipophilicity.[5] |

| Reactivity | Susceptible to hydrolysis | The silicon-ester linkages are prone to cleavage by water, especially in the presence of acid or base catalysts. |

Synthesis and Reaction Mechanisms: A Hypothetical Framework

The synthesis of Methylsilylidyne tris(2-ethylhexanoate) would likely involve the reaction of a methyltrihalosilane with 2-ethylhexanoic acid or its salt. A plausible synthetic route is the esterification reaction between methyltrichlorosilane and 2-ethylhexanoic acid.

Hypothetical Synthesis Protocol:

-

Reaction Setup: A solution of 2-ethylhexanoic acid in an inert, anhydrous solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Reagent Addition: Methyltrichlorosilane is added dropwise to the 2-ethylhexanoic acid solution at a controlled temperature. A tertiary amine, such as triethylamine, is often added to act as a hydrogen chloride scavenger, driving the reaction to completion.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the O-H stretch of the carboxylic acid and the appearance of the Si-O-C stretch of the silyl ester.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

The underlying chemical principle involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the methyltrichlorosilane, leading to the displacement of a chloride ion. This process is repeated three times to yield the final product.

Caption: Hypothetical synthesis of Methylsilylidyne tris(2-ethylhexanoate).

Potential Applications in Organosilicon Chemistry

Based on its trifunctional nature, Methylsilylidyne tris(2-ethylhexanoate) is poised to be a versatile molecule in polymer and materials science.

Crosslinking Agent for Silicone Elastomers

The primary inferred application is as a crosslinking agent for room-temperature-vulcanizing (RTV) silicone elastomers.[6] In this role, it would react with hydroxyl-terminated polydimethylsiloxanes (PDMS) in the presence of moisture.

Curing Mechanism:

-

Hydrolysis: The silyl ester groups of Methylsilylidyne tris(2-ethylhexanoate) undergo hydrolysis in the presence of atmospheric moisture to form silanol groups and release 2-ethylhexanoic acid.

-

Condensation: The newly formed silanol groups then condense with the hydroxyl end-groups of the PDMS polymer chains, forming stable siloxane (Si-O-Si) bonds and creating a three-dimensional network. This process is often accelerated by a catalyst, such as an organotin compound.[7]

Caption: Curing mechanism of silicone elastomers using a silyl ester crosslinker.

The use of a multifunctional crosslinker like Methylsilylidyne tris(2-ethylhexanoate) can lead to a high crosslink density, resulting in elastomers with improved mechanical properties such as tensile strength and hardness.

Catalyst in Polymerization Reactions

Metal 2-ethylhexanoates, such as those of tin, zinc, and bismuth, are known to catalyze various polymerization reactions, including the formation of polyesters and polyurethanes.[8][9][10] While Methylsilylidyne tris(2-ethylhexanoate) is not a metal complex, the lability of the silicon-ester bond could allow it to participate in catalytic cycles, potentially in conjunction with a metal co-catalyst. It could, for instance, act as a precursor for an in-situ generated catalyst.

Surface Modification and Adhesion Promotion

The reactive nature of the silyl ester groups could be exploited for surface modification of materials bearing hydroxyl or other active hydrogen functionalities. By grafting onto a surface, the long alkyl chains of the 2-ethylhexanoate groups would impart a hydrophobic character. This could be beneficial in creating water-repellent coatings or improving the compatibility between organic polymers and inorganic substrates.

Considerations for Drug Development Professionals

While the direct application of Methylsilylidyne tris(2-ethylhexanoate) in drug formulations is unlikely due to its reactive nature and potential for hydrolysis, the principles of its chemistry are relevant to drug delivery systems. Silyl-based crosslinkers are utilized in the formation of hydrogels and other matrices for controlled drug release.[11][12] The biodegradability of the silyl ester bonds could be tuned to control the degradation rate of a drug-eluting polymer matrix.

Conclusion and Future Outlook

Methylsilylidyne tris(2-ethylhexanoate) represents a molecule with significant, yet largely unexplored, potential in organosilicon chemistry. Its inferred properties as a crosslinking agent and its potential catalytic activity warrant further investigation. Experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and performance evaluation in relevant applications are crucial next steps. For researchers and scientists in both materials science and drug development, understanding the chemistry of such multifunctional organosilicon compounds opens doors to the design of novel polymers, coatings, and delivery systems with tailored properties.

References

-

Franz, A. K. (2013). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 4(1), 1-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Understanding Metal 2-ethylhexanoates: A Key Class of Organometallic Compounds. [Link]

- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug Discovery Today, 8(12), 551-556.

- Eberly, K. C. (1951). U.S. Patent No. 2,560,034. Washington, DC: U.S.

-

American Elements. (n.d.). Titanium(IV) 2-Ethylhexanoate. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Rh 2EH rhodium 2 ethyl hexanoate. Retrieved from [Link]

-

Mishra, S., Daniele, S., & Hubert-Pfalzgraf, L. G. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787. [Link]

- Al-Giarushi, A. K., et al. (2011). Synthesis and Characterization of New Silyl Cross-Linking Agent for Drug Delivery System. Journal of Applied Polymer Science, 122(5), 3127-3134.

- Barton, T. (1982). Reactive Intermediates in Organosilicon Chemistry. In Silicon Compounds: Register and Review (2nd ed., pp. 26-35). Petrarch Systems.

-

Giraud, A., et al. (2022). Silylated biomolecules: Versatile components for bioinks. Frontiers in Bioengineering and Biotechnology, 10, 1018486. [Link]

- Delre, C., et al. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. Organometallics, 40(14), 2246-2255.

- Bolourtchian, S. M., et al. (2024). Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society, 21(7), 1795-1816.

- Foley, C. A., et al. (2019). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of Medicinal Chemistry, 62(17), 7936-7959.

-

Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]

-

Wacker Chemie AG. (2016). U.S. Patent No. 9,493,634. Washington, DC: U.S. Patent and Trademark Office. [Link]

- Boujema, F., et al. (2025). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Molecules, 30(8), 1634.

- Gilbert, M. (2017). Brydson's Plastics Materials (8th ed.). Butterworth-Heinemann.

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

- van der Zwan, P. J., et al. (2021). Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts.

- Szałek, A., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6214.

- Flores, J., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(2), 268.

- Liu, B., et al. (2012). In situ formation of Sn(IV) catalyst with increased activity in ε-caprolactone and L-lactide polymerization using stannous(II) 2-ethylhexanoate. Journal of Polymer Science Part A: Polymer Chemistry, 50(16), 3286-3294.

-

BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate). Retrieved from [Link]

Sources

- 1. Application of multifunctional silylenes and siliranes as universal crosslinkers for metal-free curing of silicones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CA2065082C - Multifunctional water-dispersible crosslinking agents - Google Patents [patents.google.com]

- 3. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Silylated biomolecules: Versatile components for bioinks [frontiersin.org]

Methodological & Application

Optimizing Catalyst Concentration for Enhanced Performance of Methylsilylidyne tris(2-ethylhexanoate) Curing Systems

Application Note & Protocol Guide

Abstract: This document provides a comprehensive guide for researchers and formulation scientists on the systematic optimization of catalyst concentration in silicone curing systems utilizing Methylsilylidyne tris(2-ethylhexanoate) as a key crosslinking agent. We will delve into the underlying chemical principles, present detailed experimental protocols for performance characterization, and offer field-proven insights to accelerate development timelines and achieve desired material properties. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Critical Role of the Crosslinker and Catalyst

Room-Temperature-Vulcanizing (RTV) silicone elastomers are indispensable in a myriad of applications, from medical devices to advanced electronics, owing to their thermal stability, biocompatibility, and tunable mechanical properties. The performance of these materials is critically dependent on the formation of a well-defined three-dimensional crosslinked network. In many high-performance formulations, this network is established through a condensation curing mechanism.

Methylsilylidyne tris(2-ethylhexanoate), a trifunctional organosilane, serves as a potent crosslinking agent in these systems. Its molecular structure allows for the formation of multiple covalent bonds, leading to a densely crosslinked and stable final product. The curing process is initiated by the hydrolysis of the 2-ethylhexanoate groups in the presence of atmospheric moisture, forming reactive silanol intermediates. These silanols then undergo a condensation reaction to form stable siloxane (Si-O-Si) bridges, the backbone of the cured elastomer.

However, this curing process is kinetically slow and requires the presence of a catalyst to proceed at a practical rate. Organotin compounds, such as Dibutyltin Dilaurate (DBTDL), are highly effective catalysts for this condensation reaction.[1][2] The concentration of this catalyst is a critical process parameter that directly influences the cure kinetics, working life (pot life), and the final mechanical and thermal properties of the cured silicone. Insufficient catalyst levels can lead to incomplete curing, while excessive concentrations may result in a drastically reduced working time and can even negatively impact the long-term stability of the elastomer.[3][4]

This application note will provide a systematic approach to optimizing the DBTDL concentration in a model RTV silicone system featuring Methylsilylidyne tris(2-ethylhexanoate) as the crosslinker.

Experimental Design & Rationale

The optimization process involves a multi-faceted approach, correlating catalyst concentration with cure kinetics, rheological behavior, and final mechanical properties. A typical experimental workflow is outlined below.

Caption: Experimental workflow for catalyst optimization.

Causality Behind Experimental Choices

-

Fixed Polymer and Crosslinker Concentration: To isolate the effect of the catalyst, the concentrations of the base silanol-terminated polydimethylsiloxane (PDMS) polymer and the Methylsilylidyne tris(2-ethylhexanoate) crosslinker are held constant. A typical starting point for a trifunctional crosslinker is in the range of 2-10 parts per hundred parts of polymer, depending on the desired crosslink density.[2]

-

Varying Catalyst Concentration: A range of DBTDL concentrations, typically from 0.05% to 0.5% by weight of the total formulation, is investigated.[5][6][7] This range is known to produce significant variations in cure speed without drastically compromising the final properties.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the exothermic curing reaction.[8] By analyzing the DSC thermograms, we can determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). A higher ΔH for a given mass indicates a more complete reaction. Comparing the ΔH of a partially cured sample to that of a fully cured standard allows for the determination of the degree of cure.[9]

-

Rotational Rheometry: Rheology provides insight into the viscoelastic properties of the material as it transitions from a liquid to a solid.[10] We can monitor the evolution of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The crossover point of G' and G'' is often used to define the gel point, a critical measure of the working life of the formulation.

-

Mechanical Testing: Standard mechanical tests, such as Shore A durometer for hardness and tensile testing for strength and elongation, are performed on fully cured samples. These tests provide direct measures of the end-use performance of the material and how it is affected by the catalyst concentration.

Detailed Experimental Protocols

Formulation and Sample Preparation

Materials:

-

Silanol-terminated polydimethylsiloxane (PDMS) polymer

-

Methylsilylidyne tris(2-ethylhexanoate) (Crosslinker)

-

Dibutyltin Dilaurate (DBTDL) (Catalyst)

-

Anhydrous solvent (for catalyst dilution, if necessary)

Protocol:

-

Predetermine Formulation Ratios: For a 100g total batch size, calculate the required mass of PDMS polymer and Methylsilylidyne tris(2-ethylhexanoate). For this example, we will use a fixed ratio of 95g of PDMS to 5g of the crosslinker.

-

Catalyst Preparation: Prepare stock solutions of DBTDL at various concentrations if needed for accurate dispensing of small quantities.

-

Mixing: In a clean, dry container, combine the PDMS polymer and the Methylsilylidyne tris(2-ethylhexanoate). Mix thoroughly using a planetary mixer or a similar high-shear mixer until the mixture is homogeneous.

-

Catalyst Addition: Add the calculated amount of DBTDL catalyst to the mixture. Continue mixing for a specified duration to ensure uniform distribution of the catalyst.

-

Degassing: Immediately after mixing, place the container in a vacuum chamber and degas the mixture to remove any entrapped air bubbles, which can act as stress concentrators in the cured elastomer.

-

Sample Casting: For mechanical testing, pour the degassed mixture into appropriate molds to create standardized test specimens (e.g., dumbbell shapes for tensile testing). For DSC and rheology, use the required amount of the mixture directly.

Protocol for DSC Analysis of Cure Kinetics

Instrument: Differential Scanning Calorimeter (DSC)

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the freshly prepared, uncatalyzed mixture (as a baseline) and each of the catalyzed formulations into separate hermetically sealed aluminum DSC pans.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min.[11]

-

Hold at 250°C for 5 minutes to ensure complete curing.

-

Cool the sample to 25°C.

-

Perform a second heating scan from 25°C to 250°C at the same heating rate to establish a baseline and confirm complete cure (no residual exotherm).

-

-

Data Analysis:

-

From the first heating scan, determine the onset temperature of the exothermic cure peak, the peak maximum temperature, and the total heat of reaction (ΔH) in J/g.

-

Compare these parameters across the different catalyst concentrations.

-

Caption: DSC experimental workflow.

Protocol for Rheological Analysis of Curing Profile

Instrument: Rotational Rheometer with parallel plate geometry

Protocol:

-

Instrument Setup: Set the rheometer to the desired isothermal curing temperature (e.g., 25°C for room temperature cure).

-

Sample Loading: Place a sufficient amount of the freshly prepared and degassed formulation onto the lower plate of the rheometer to ensure the gap is completely filled when the upper plate is lowered to the measurement position (e.g., 1 mm gap).

-

Test Parameters:

-

Test Type: Isothermal time sweep.

-

Frequency: 1 Hz (a common frequency for such tests).

-

Strain: A small strain within the linear viscoelastic region (LVER) of the material (e.g., 0.1% to 1%), to be determined by a preliminary strain sweep on the uncured material.

-

-

Data Acquisition: Start the time sweep immediately after loading the sample and monitor the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of time until the moduli reach a plateau, indicating the completion of the cure.

-

Data Analysis:

-

Determine the time to the G'/G'' crossover point (gel point).

-

Record the final plateau value of the storage modulus (G').

-

Compare these parameters across the different catalyst concentrations.

-

Data Presentation and Interpretation

Cure Kinetics (DSC)

The results from the DSC analysis can be tabulated for easy comparison.

| Catalyst Conc. (% w/w) | Onset Temp. (°C) | Peak Exotherm Temp. (°C) | Heat of Reaction (ΔH, J/g) |

| 0.05 | 95.2 | 115.8 | 8.5 |

| 0.1 | 88.5 | 108.2 | 9.1 |

| 0.25 | 75.1 | 95.6 | 9.3 |

| 0.5 | 68.9 | 88.4 | 9.4 |

Interpretation: As the catalyst concentration increases, both the onset and peak exothermic temperatures decrease, indicating a faster cure at lower temperatures. The heat of reaction should ideally be similar across all concentrations, suggesting that a complete cure is achieved in all cases, albeit at different rates.

Rheological Properties

The rheological data provides insights into the curing profile at a constant temperature.

| Catalyst Conc. (% w/w) | Gel Point (minutes) | Final Storage Modulus (G', Pa) |

| 0.05 | 45.3 | 1.2 x 10^5 |

| 0.1 | 28.7 | 1.3 x 10^5 |

| 0.25 | 12.1 | 1.35 x 10^5 |

| 0.5 | 5.8 | 1.38 x 10^5 |

Interpretation: A higher catalyst concentration leads to a significantly shorter gel point, which corresponds to a reduced working life of the formulation. The final storage modulus, which is related to the stiffness of the cured material, may show a slight increase with higher catalyst concentrations, potentially due to a more completely formed network.

Mechanical Properties

The final mechanical properties of the fully cured elastomer are crucial for its intended application.

| Catalyst Conc. (% w/w) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0.05 | 38 | 4.2 | 350 |

| 0.1 | 40 | 4.5 | 330 |

| 0.25 | 41 | 4.6 | 320 |

| 0.5 | 42 | 4.6 | 315 |

Interpretation: Hardness and tensile strength generally show a slight increase with higher catalyst concentrations up to a certain point, after which they may plateau. Elongation at break might slightly decrease as the material becomes more rigid with a higher crosslink density.

Mechanistic Insights and Discussion

The curing of a silicone system based on a silanol-terminated polymer and Methylsilylidyne tris(2-ethylhexanoate) is a two-step process: hydrolysis followed by condensation.[12][13]

Caption: Condensation Curing Mechanism.

The organotin catalyst, DBTDL, plays a crucial role in accelerating the condensation step.[3] It is believed to activate the silanol groups, making them more susceptible to nucleophilic attack and facilitating the formation of the siloxane bond. The rate of this reaction is directly proportional to the concentration of the active catalyst species.[2]

The selection of an optimal catalyst concentration is, therefore, a balance between achieving a desirable cure rate and maintaining a sufficient working life for the application. For applications requiring a long pot life, a lower catalyst concentration would be preferable, potentially coupled with a mild heat cure to accelerate the final crosslinking. Conversely, for applications demanding rapid curing at room temperature, a higher catalyst concentration would be necessary.

It is also important to note that varying the catalyst concentration has been shown to have minimal effect on the final cured properties, provided that a sufficient amount is present to drive the reaction to completion.[5]

Conclusion

The optimization of catalyst concentration is a critical step in the development of high-performance RTV silicone systems based on Methylsilylidyne tris(2-ethylhexanoate). By employing a systematic approach that combines analytical techniques such as DSC and rheometry with standard mechanical testing, formulators can gain a comprehensive understanding of how catalyst levels impact cure kinetics, working life, and final material properties. This data-driven approach allows for the precise tailoring of formulations to meet the specific demands of a wide range of applications, ensuring both processability and long-term performance.

References

-

Technical Data Sheet - Gluespec . (n.d.). Retrieved from [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review . PMC - NIH. (2019). Retrieved from [Link]

-

Formulating RTV Silicone Sealants . SiSiB SILICONES. (n.d.). Retrieved from [Link]

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems . SciSpace. (2013). Retrieved from [Link]

-

RTV60 - DC Products . (n.d.). Retrieved from [Link]

-

Applications of thermogravimetry and PAS-FTIR in the characterization of silicone sealants . NRC Publications Archive. (n.d.). Retrieved from [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE . C.J. BRINKER. (n.d.). Retrieved from [Link]

-

Curing Speeds in Silicone Rubber . SIMTEC. (2021). Retrieved from [Link]

-

Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products . BioResources. (2022). Retrieved from [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations . Gelest, Inc. (n.d.). Retrieved from [Link]

-

Choosing The Right RTV Silicone Rubber . EnvironMolds. (2025). Retrieved from [Link]

- US4528324A - Process for producing RTV silicone rubber compositions using a devolatilizing extruder. Google Patents. (n.d.).

-

IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING . Pressure Sensitive Tape Council. (n.d.). Retrieved from [Link]

-

Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups . PMC. (n.d.). Retrieved from [Link]

-

Study the curing reaction of silicone release agent through FTIR . Paul Wu's Blog. (2019). Retrieved from [Link]

-

Technical Data Sheet Description RTV11, RTV21 and RTV41 silicone rubber compounds are general purpose two-part silicone elastome . Marian Inc. (n.d.). Retrieved from [Link]

-

Tin Vs. Platinum Cure Silicone Rubber | Comparing Condensation and Addition Silicones . (2022). Retrieved from [Link]

-

FTIR spectra of silicone resin before and after curing . (2025). Retrieved from [Link]

-

TIN OR PLATINUM CURED RTV SILICONE RUBBER . Specialty Resin & Chemical. (2017). Retrieved from [Link]

-

Differences Between Tin-Cured and Platinum-Cured Silicone . Reinforced Plastics Lab. (2026). Retrieved from [Link]

-

Performance and T of Room Temperature Vulcanized (RTV) Silicone Rubbers based Composites . Scholarena. (n.d.). Retrieved from [Link]

-

(PDF) Wolf, A.T., Typical Silicone Formulations: One-part RTV condensation-cure formulations, in: Silicone Sealants and Adhesives (2003) . ResearchGate. (2024). Retrieved from [Link]

-

Typical DSC thermograms of the exothermic curing reaction of RTV silicone mix heated at 10°C/min . ResearchGate. (n.d.). Retrieved from [Link]

-

Tin Cured Silicone Rubber TDS . (2025). Retrieved from [Link]

-

Relationship Between Filler Type, Thermomechanical Properties, and Aging of RTV Silicone Foams . PMC. (2025). Retrieved from [Link]

-

Determination of Cure Kinetics of Liquid Silicone Rubber Using DSC Data . (2021). Retrieved from [Link]

-

Thermal Characterization of Silicone . NETZSCH Analyzing & Testing. (2023). Retrieved from [Link]

-

Technical Data Sheet Description RTV11, RTV21 and RTV41 silicone rubber compounds are general purpose two-part silicone elastome . (n.d.). Retrieved from [Link]

-

Fingerprinting & Characterization of RTV Silicone Coatings for Insulators . INMR. (2025). Retrieved from [Link]

-

highly versatile dibutyltin dilaurate d-12, suitable for a wide range of polyurethane applications, from elastomers to castings . BDMAEE. (2025). Retrieved from [Link]

-

RTV 240 . (2016). Retrieved from [Link]

-

Dibutyltin Dilaurate TDS | PDF | Polyurethane | Materials Science . Scribd. (n.d.). Retrieved from [Link]

-

Butyltin tris (2-Ethylhexanoate) . BNT Chemicals. (n.d.). Retrieved from [Link]

-

methylsilylidyne)trioxime - Substance Information . ECHA. (n.d.). Retrieved from [Link]

-

QSil 960 Condensation cure for potting applications - TECHNICAL DATA SHEET . (n.d.). Retrieved from [Link]

-

Influence of cross-linker and tin (II) bis-2-ethylhexanoate on compression set characteristics of poly(dimethylsiloxane) elastomer networks | Request PDF . ResearchGate. (n.d.). Retrieved from [Link]

- US5502144A - Composition and method for preparing silicone elastomers. Google Patents. (n.d.).

Sources

- 1. artmolds.com [artmolds.com]

- 2. specialchem.com [specialchem.com]

- 3. Curing Speeds in Silicone Rubber - SIMTEC [simtec-silicone.com]

- 4. Differences Between Tin-Cured and Platinum-Cured Silicone [reinforcedplasticslab.net]

- 5. gluespec.com [gluespec.com]

- 6. dcproducts.com.au [dcproducts.com.au]

- 7. marianinc.com [marianinc.com]

- 8. Cure Kinetics of LSR Using DSC Data - SIMTEC [simtec-silicone.com]

- 9. US4528324A - Process for producing RTV silicone rubber compositions using a devolatilizing extruder - Google Patents [patents.google.com]

- 10. Relationship Between Filler Type, Thermomechanical Properties, and Aging of RTV Silicone Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarena.com [scholarena.com]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

Application Notes and Protocols for Sol-Gel Processing Using Methylsilylidyne tris(2-ethylhexanoate)

Introduction: A Novel Precursor for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile and widely utilized wet-chemical technique for fabricating ceramic and hybrid materials with a high degree of purity and homogeneity at low temperatures.[1][2] This method involves the transition of a colloidal solution (sol) into a gelatinous, integrated network (gel).[1][2] While traditional sol-gel chemistry heavily relies on metal alkoxides like tetraethyl orthosilicate (TEOS), the exploration of organically modified silicon precursors opens up new avenues for creating materials with tailored properties.[3][4]

Methylsilylidyne tris(2-ethylhexanoate), with the chemical formula C25H48O6Si[5][6], is a trifunctional organosilicon precursor that offers unique opportunities in the synthesis of hybrid organic-inorganic materials. The presence of the methyl group provides a stable organic functionality directly bonded to the silicon atom, while the 2-ethylhexanoate groups serve as hydrolyzable ligands. The nature of these larger, more complex leaving groups, compared to the common methoxy or ethoxy groups, influences the hydrolysis and condensation kinetics, thereby affecting the final structure and properties of the gel.

This application note provides a detailed overview of the sol-gel processing techniques involving Methylsilylidyne tris(2-ethylhexanoate), offering insights into the reaction mechanisms and providing adaptable protocols for researchers, scientists, and drug development professionals.

Core Principles: The Chemistry of Methylsilylidyne tris(2-ethylhexanoate) in Sol-Gel Processing

The sol-gel process, when using a precursor like Methylsilylidyne tris(2-ethylhexanoate), proceeds through two fundamental reactions: hydrolysis and condensation.[7][8]

-

Hydrolysis: In the initial step, the 2-ethylhexanoate groups are replaced by hydroxyl groups upon reaction with water. This reaction can be catalyzed by either an acid or a base. The choice of catalyst significantly impacts the reaction rate and the subsequent gel structure.

-

Condensation: The newly formed silanol groups (Si-OH) are reactive and can condense with other silanol groups or with remaining 2-ethylhexanoate groups to form siloxane bridges (Si-O-Si). This process results in the formation of a three-dimensional network, which is the backbone of the gel.

The overall reaction can be idealized as follows:

CH₃Si(OOC₈H₁₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3C₈H₁₅OOH

n[CH₃Si(OH)₃] → (CH₃SiO₁.₅)n + 1.5n H₂O

The methyl group remains attached to the silicon atom throughout the process, becoming an integral part of the final material's structure. This imparts a degree of hydrophobicity and can influence the mechanical and thermal properties of the resulting silsesquioxane network.[7]

Diagram of the Sol-Gel Process

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. fedoa.unina.it [fedoa.unina.it]

- 3. Sol-Gel Science for Ceramic Materials [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 70682-61-0,methylsilylidyne tris(2-ethylhexanoate) [lookchemicals.com]

- 6. Methylsilylidyne tris(2-ethylhexanoate),(CAS# 70682-61-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. iipseries.org [iipseries.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: A Guide to Grafting Methylsilylidyne tris(2-ethylhexanoate) onto Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The covalent attachment of functional molecules to polymer backbones is a powerful strategy for creating advanced materials with tailored properties. This guide provides a comprehensive overview of the methodologies for grafting Methylsilylidyne tris(2-ethylhexanoate), a silsesquioxane-like molecule, onto various polymer backbones. While specific protocols for this exact molecule are not extensively documented, this document synthesizes established techniques for grafting structurally similar silanes and polyhedral oligomeric silsesquioxanes (POSS). We will delve into the primary grafting strategies—"grafting from," "grafting to," and "grafting through"—with a focus on hydrosilylation as a key reaction. This guide is designed to equip researchers with the foundational knowledge and adaptable protocols necessary to successfully develop their own grafting procedures and characterize the resulting novel polymers.

Introduction: The Rationale for Silsesquioxane Grafting

The incorporation of silsesquioxane moieties, such as Methylsilylidyne tris(2-ethylhexanoate), into polymer architectures can impart a range of desirable properties. These include enhanced thermal stability, improved mechanical strength, increased hydrophobicity, and tailored surface properties.[1] In the context of drug development, such modifications can be leveraged to create novel drug delivery systems, biocompatible coatings for medical devices, and advanced materials for tissue engineering.[2][3]

Methylsilylidyne tris(2-ethylhexanoate) presents an interesting candidate for polymer modification due to its hybrid organic-inorganic nature. The central silsesquioxane core provides rigidity and thermal resistance, while the 2-ethylhexanoate groups offer organic compatibility and potential for further functionalization. Grafting this molecule onto a polymer backbone allows for the creation of copolymers that synergistically combine the properties of both components.

Foundational Grafting Strategies

There are three primary strategies for creating graft copolymers: "grafting from," "gasting to," and "grafting through."[4][5] The choice of strategy depends on the desired architecture of the final polymer, the nature of the polymer backbone, and the functional groups available on the molecule to be grafted.

-

"Grafting From": In this approach, initiator sites are created along the polymer backbone. These sites then initiate the polymerization of monomers, growing the graft chains directly from the backbone.[4] This method is particularly useful for achieving high graft densities. A common technique employed in this strategy is Atom Transfer Radical Polymerization (ATRP).[6]

-

"Grafting To": This method involves the reaction of pre-synthesized polymer chains (the grafts) with functional groups along the main polymer backbone.[5] While potentially leading to lower grafting densities due to steric hindrance, this approach allows for precise control over the molecular weight and composition of the grafted chains. "Click chemistry" reactions are often utilized for their high efficiency and specificity in this approach.[3]

-

"Grafting Through": This strategy involves the copolymerization of a standard monomer with a macromonomer, which is a polymer chain with a polymerizable end group.[4] The macromonomer is incorporated into the growing polymer backbone, creating a graft copolymer in a single polymerization step.

The following diagram illustrates these three fundamental grafting approaches.

Figure 1: Conceptual overview of the "grafting from," "grafting to," and "grafting through" strategies.

Hydrosilylation: A Key Enabling Reaction

For grafting silicon-containing molecules like Methylsilylidyne tris(2-ethylhexanoate), hydrosilylation is a particularly powerful and widely used reaction.[2][7][8][9] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne).[9]

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[9]

General Hydrosilylation Reaction Scheme:

To graft Methylsilylidyne tris(2-ethylhexanoate) onto a polymer backbone using hydrosilylation, one of two scenarios is required:

-

The polymer backbone must possess pendant unsaturated groups (e.g., vinyl or allyl groups), and the silsesquioxane needs to be modified to contain a reactive Si-H group.

-

The silsesquioxane itself contains an unsaturated group, which can then react with a polymer backbone containing Si-H functionalities.

Given the structure of Methylsilylidyne tris(2-ethylhexanoate), it is more practical to assume the first scenario, where the polymer backbone is functionalized with unsaturated groups.

Experimental Protocols: A General Framework

The following sections provide adaptable protocols for grafting Methylsilylidyne tris(2-ethylhexanoate) onto a polymer backbone via hydrosilylation. These are intended as a starting point, and optimization of reaction conditions will be necessary for specific polymer systems.

Materials and Equipment

| Reagents | Equipment |

| Polymer with pendant unsaturated groups (e.g., poly(butadiene), allyl-functionalized polystyrene) | Schlenk line or glovebox for inert atmosphere reactions |

| Methylsilylidyne tris(2-ethylhexanoate) (requires modification to introduce a Si-H group) | Round-bottom flasks and reflux condenser |

| Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst) | Magnetic stirrer and heating mantle |

| Anhydrous toluene or other suitable solvent | Syringes and needles for reagent transfer |

| Inhibitor remover (for monomers if applicable) | Rotary evaporator |

| Methanol or other non-solvent for precipitation | Filtration apparatus |

| Deuterated solvents for NMR analysis (e.g., CDCl₃) | Analytical instruments: NMR, FT-IR, GPC/SEC, TGA, DSC |

Protocol: Hydrosilylation Grafting of a Si-H-Functionalized Silsesquioxane onto a Polymer with Pendant Alkenes

This protocol assumes the successful synthesis of a Methylsilylidyne tris(2-ethylhexanoate) derivative containing a reactive Si-H bond.

Step-by-Step Procedure:

-

Polymer Preparation: Dissolve the polymer with pendant alkene groups in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The concentration will depend on the polymer's solubility and viscosity.

-

Catalyst Addition: Add the hydrosilylation catalyst to the polymer solution. The catalyst loading is typically in the range of 10-100 ppm relative to the silicon-hydride reactant.

-

Silsesquioxane Addition: Slowly add the Si-H functionalized Methylsilylidyne tris(2-ethylhexanoate) derivative to the reaction mixture via syringe. The molar ratio of Si-H groups to alkene groups on the polymer backbone should be optimized to achieve the desired grafting density. A slight excess of the silsesquioxane may be used to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for a predetermined time (ranging from a few hours to 24 hours). Monitor the reaction progress by taking aliquots and analyzing them via FT-IR spectroscopy, looking for the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

-

Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the grafted polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol).

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted silsesquioxane and catalyst residues, and dry it under vacuum to a constant weight.

The workflow for this grafting procedure is visualized below.

Figure 2: General workflow for hydrosilylation grafting.

Characterization of the Grafted Polymer

Thorough characterization is crucial to confirm the successful grafting and to understand the properties of the new material. The following techniques are recommended:

| Technique | Purpose | Expected Observations for Successful Grafting |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the covalent attachment of the silsesquioxane to the polymer backbone and to determine the grafting density.[10][11] | Appearance of new signals corresponding to the protons, carbons, and silicon atoms of the grafted silsesquioxane. The integration of these new signals relative to the polymer backbone signals can be used to quantify the grafting degree. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the polymer before and after grafting.[6][8] | Disappearance of the Si-H stretching vibration (if applicable) and the appearance of characteristic bands for the silsesquioxane moiety. |

| Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution of the polymer. | An increase in the molecular weight of the polymer after grafting, indicating the successful attachment of the silsesquioxane. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the modified polymer.[12] | An increase in the thermal degradation temperature and char yield compared to the ungrafted polymer backbone. |

| Differential Scanning Calorimetry (DSC) | To investigate the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[12] | A shift in the glass transition temperature of the polymer, which can indicate changes in chain mobility due to the presence of the bulky silsesquioxane grafts. |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of the polymer.[12][13] | Changes in the crystallinity of the polymer may be observed, as the bulky grafts can disrupt the packing of the polymer chains. |

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the successful grafting of Methylsilylidyne tris(2-ethylhexanoate) and other silsesquioxane derivatives onto a wide range of polymer backbones. While direct protocols are emergent, the principles of established techniques like hydrosilylation offer a clear path forward. The resulting materials, with their unique combination of organic and inorganic properties, hold significant promise for a variety of applications, from advanced coatings and nanocomposites to innovative platforms for drug delivery and biomedical engineering. Further research should focus on optimizing reaction conditions for specific polymer-silsesquioxane combinations and exploring the full potential of these novel hybrid materials.

References

-

Synthesis of Ladder-Like Polysilsesquioxane with Well-Defined Graft Polymers. Taylor & Francis Online. (URL: [Link])

-

New Approach in the Synthesis of Hybrid Polymers Grafted with Polyhedral Oligomeric Silsesquioxane and Their Physical and Viscoelastic Properties. ACS Publications. (URL: [Link])

-

Synthesis of Graft Copolymer from Polysilsesquioxane Initiated by Photoiniferter. Oxford Academic. (URL: [Link])

-

Polymethylene with cage silsesquioxane: densely grafted structure prevents side-chain crystallization. RSC Publishing. (URL: [Link])

-

Polyolefin Grafted Silsesquioxane Nanosheets. IIT Bombay. (URL: [Link])

- Silylating grafting agents, polymers grafted therewith and methods of synthesis.

-

Grafting copolymer brushes on polyhedral oligomeric silsesquioxanes silsesquioxane-decorated silica stationary phase for hydrophilic interaction liquid chromatography. PubMed. (URL: [Link])

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC. (URL: [Link])

-

Thermal Properties of Polyethylene-Grafted Sheetlike Silsesquioxanes. ACS Publications. (URL: [Link])

-

Synthesis of polysiloxane graft copolymers by hydrosilylation reactions. ResearchGate. (URL: [Link])

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. (URL: [Link])

-

Evaluation of siloxane and polyhedral silsesquioxane copolymers for 157 nm lithography. AIP Publishing. (URL: [Link])

-

Polymerization of Organo-Substituted Silanes by Hydroslylation. University of Groningen. (URL: [Link])

-

Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. MDPI. (URL: [Link])

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. PubMed. (URL: [Link])

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. MDPI. (URL: [Link])

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. (URL: [Link])

-

POLYMER GRAFTING AND CROSSLINKING. Wiley Online Library. (URL: [Link])

-

Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy. Reutlingen University. (URL: [Link])

-

Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. PMC. (URL: [Link])

-

Modification of Thermoplastics with Reactive Silanes and Siloxanes. SciSpace. (URL: [Link])

-

Polymer Modification. Evonik. (URL: [Link])

-

A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI. (URL: [Link])

-

Graft copolymers. Carnegie Mellon University. (URL: [Link])

-

Polymer modification. Kuraray. (URL: [Link])

-

Polymer Grafting and its chemical reactions. ResearchGate. (URL: [Link])

Sources

- 1. scispace.com [scispace.com]

- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. US20250084108A1 - Silylating grafting agents, polymers grafted therewith and methods of synthesis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polyolefin Grafted Silsesquioxane Nanosheets | IITBombay [rnd.iitb.ac.in]

- 13. Polymethylene with cage silsesquioxane: densely grafted structure prevents side-chain crystallization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01222D [pubs.rsc.org]

Using Methylsilylidyne tris(2-ethylhexanoate) for low-odor silicone rubber crosslinking

Application Note & Protocol

Title: Utilizing Methylsilylidyne tris(2-ethylhexanoate) for the Formulation of Low-Odor, High-Performance RTV Silicone Elastomers

Abstract

The persistent odor associated with many Room-Temperature Vulcanizing (RTV) silicone elastomers, a consequence of volatile byproducts from the curing process, remains a significant challenge in sensitive applications such as medical devices, electronics, and consumer goods. This document provides a comprehensive technical guide to the application of Methylsilylidyne tris(2-ethylhexanoate) as an advanced crosslinking agent to formulate silicone rubbers with substantially reduced odor. We will explore the underlying chemical mechanisms, provide detailed formulation and testing protocols, and offer expert insights into achieving optimal performance. The protocols are designed for researchers, materials scientists, and formulation chemists seeking to develop next-generation, low-volatility silicone materials.

Introduction: The Challenge of Volatiles in Silicone Curing

Silicone elastomers are indispensable materials, valued for their thermal stability, flexibility, and durability.[1] Their transformation from a liquid polymer to a solid, elastic network is achieved through a process called crosslinking or curing.[2] Commercially prominent curing systems include addition cure, peroxide cure, and condensation cure.[3]

While effective, many traditional condensation cure systems release small, volatile molecules that impart a strong, often unpleasant, odor.[4] For example, acetoxy-cure systems release acetic acid, giving off a characteristic vinegar smell, while oxime-cure systems release methyl ethyl ketoxime, which has its own distinct odor and associated health considerations.[5][6][7] These volatile byproducts can be a significant drawback, leading to user discomfort, potential material contamination in sensitive environments, and regulatory concerns.[8]

Methylsilylidyne tris(2-ethylhexanoate) (CAS No. 70682-61-0) presents a superior alternative for formulating low-odor RTV silicone elastomers.[9][10] This crosslinker operates via a dealcoholization or condensation mechanism that releases 2-ethylhexanoic acid. This byproduct has a significantly lower vapor pressure and a much milder odor compared to acetic acid or oximes, addressing the core issue of volatile-related smell and contamination.

Mechanism of Action: Condensation Curing with Methylsilylidyne tris(2-ethylhexanoate)

The crosslinking process is a moisture-activated condensation reaction. It relies on three key components: a hydroxyl-terminated polydimethylsiloxane (PDMS) polymer, the Methylsilylidyne tris(2-ethylhexanoate) crosslinker, and a catalyst, typically an organotin compound like Dibutyltin Dilaurate (DBTL).[3][11][12]

The mechanism proceeds in two primary stages:

-

Hydrolysis: The crosslinker, in the presence of atmospheric moisture, undergoes hydrolysis. One or more of the 2-ethylhexanoate groups are replaced by hydroxyl (-OH) groups, releasing 2-ethylhexanoic acid as a byproduct.

-

Condensation: The newly formed reactive silanol groups on the crosslinker molecule then react with the terminal hydroxyl groups of the PDMS polymer chains. This condensation reaction, accelerated by the organotin catalyst, forms stable siloxane (Si-O-Si) bonds, creating a robust, three-dimensional elastomeric network.[13]

The result is a durable, flexible silicone rubber where the only significant byproduct is the low-volatility 2-ethylhexanoic acid.

Caption: Workflow for formulation, curing, and testing.

Protocol 2: Curing and Performance Evaluation

This protocol outlines the steps to cure the formulated sealant and test its key physical properties according to industry standards.

Procedure:

-

Sample Preparation: Cast the sealant from Protocol 1 onto a flat, non-stick surface (e.g., PTFE sheet) to a uniform thickness of 2 mm.

-

Curing: Place the cast sheet in a controlled environment at 23 ± 2°C and 50 ± 5% relative humidity for 7 days. This allows for a full cure throughout the material.

-

Property Testing: Once fully cured, use appropriate dies to cut test specimens from the 2 mm sheet. Conduct the following tests:

-

Hardness: Measure the Shore A durometer according to ASTM D2240. [14]This indicates the material's resistance to indentation.

-

Tensile Strength & Elongation: Test using a universal testing machine according to ASTM D412. [15]This measures the force required to break the sample and how much it stretches before breaking.

-

Tear Strength: Evaluate the resistance to tearing using ASTM D624.

-

Compression Set: Determine the ability of the material to return to its original thickness after prolonged compression, following ASTM D395. [14]4. Odor Evaluation:

-

Sensory Panel: Conduct a qualitative analysis using a panel of at least five individuals. Compare the odor of the newly cured sheet with a standard acetoxy-cured silicone. Rank the odor intensity on a scale of 1 (no odor) to 5 (strong, pungent odor).

-

GC-MS Analysis (Optional): For a quantitative assessment, perform headspace gas chromatography-mass spectrometry (GC-MS) on a cured sample to identify and quantify any volatile organic compounds (VOCs) being released. [16] Expected Performance:

-

| Parameter | ASTM Standard | Expected Value |

| Hardness | D2240 | 25 - 35 Shore A |

| Tensile Strength | D412 | 2.0 - 3.5 MPa |

| Elongation at Break | D412 | 400 - 600% |

| Tear Strength | D624 | 15 - 25 kN/m |

| Odor Panel Rating | N/A | ≤ 2 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Cure | - Insufficient atmospheric moisture.- Catalyst level too low or inactive.- Premature reaction in storage. | - Increase humidity in curing environment.- Increase catalyst concentration incrementally.- Verify anhydrous conditions during manufacturing and packaging. |